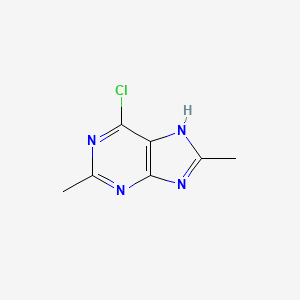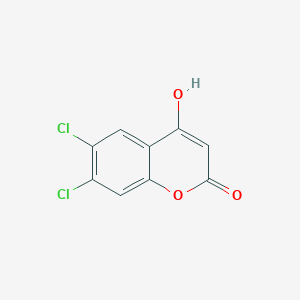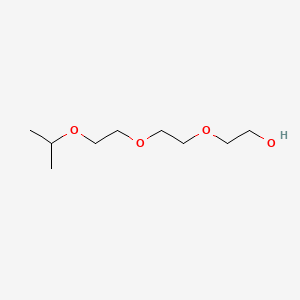
2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol is a chemical compound with the molecular formula C9H20O4 and a molecular weight of 192.26 g/mol . It is a clear, colorless liquid that is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol typically involves the reaction of isopropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the alcohol group, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the continuous addition of ethylene oxide to isopropyl alcohol, with the reaction being catalyzed by a base such as sodium hydroxide. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Simpler alcohols, ethers
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the production of surfactants, lubricants, and as a component in cleaning agents.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also participate in chemical reactions through its hydroxyl group, forming new chemical bonds with other molecules .
Comparaison Avec Des Composés Similaires
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Butoxyethoxy)ethoxy)ethanol
Comparison: 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol is unique due to its isopropoxy group, which imparts distinct solubility and reactivity properties compared to other similar compounds. The presence of the isopropoxy group enhances its hydrophobic interactions, making it a more effective solubilizing agent for certain hydrophobic molecules .
Propriétés
Numéro CAS |
29681-21-8 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H20O4/c1-8(2)12-6-4-11-5-7-13-9(3)10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
PMMZQEGTYWCTBY-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCCOCCO |
SMILES canonique |
CC(C)OCCOCCOC(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


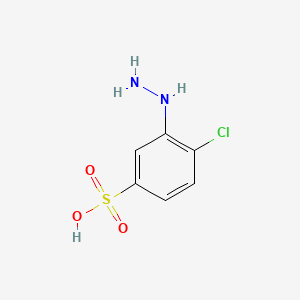
![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
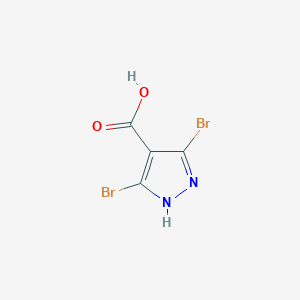
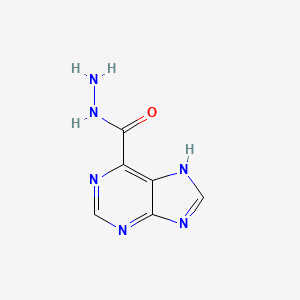
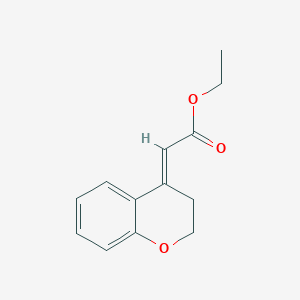
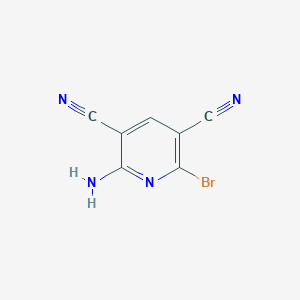
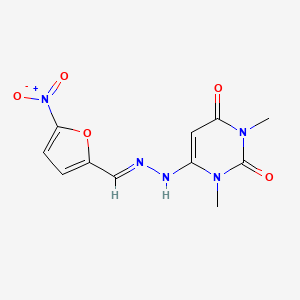
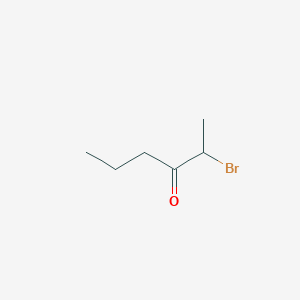
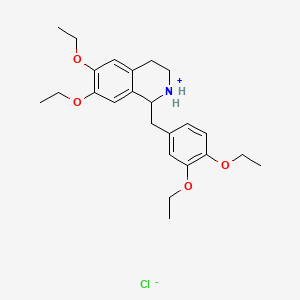
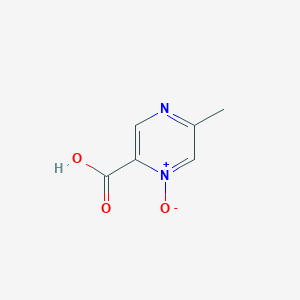
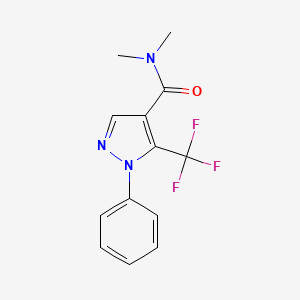
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
